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Compound of Interest

Compound Name: 14-MethylHexadecanoyl-CoA

Cat. No.: B15545691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic specificity for 14-
MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding how the methyl

branch at the anteiso position influences enzyme kinetics is crucial for research in metabolic

pathways, drug development, and the study of diseases associated with abnormal fatty acid

metabolism. This document summarizes available quantitative data, details relevant

experimental protocols, and visualizes key metabolic and experimental workflows.

Introduction to 14-MethylHexadecanoyl-CoA
Metabolism
14-MethylHexadecanoyl-CoA is a saturated fatty acyl-CoA with a methyl group at the 14th

carbon position. This anteiso-branched structure distinguishes it from its straight-chain

counterpart, heptadecanoyl-CoA, and the more common palmitoyl-CoA (16:0). The presence of

this methyl group can significantly alter its interaction with enzymes involved in fatty acid

metabolism, including synthesis, degradation, and transport.

Comparative Enzyme Kinetics
While specific kinetic data for 14-MethylHexadecanoyl-CoA is limited in publicly available

literature, we can infer its enzymatic handling by comparing the kinetics of enzymes with other

branched-chain versus straight-chain acyl-CoA substrates. Key enzyme families involved in
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fatty acid metabolism include Fatty Acid Synthase (FAS), Acyl-CoA Dehydrogenases (ACADs),

and Carnitine Palmitoyltransferases (CPTs).

A study on metazoan fatty acid synthase (mFAS) provides valuable insights into how branched-

chain extender units affect enzyme kinetics. The data reveals a significantly lower turnover

number when methylmalonyl-CoA is used as an extender substrate compared to malonyl-CoA

for straight-chain fatty acid synthesis.[1][2] This suggests that the methyl branch poses a steric

hindrance within the enzyme's active site, reducing catalytic efficiency.
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Enzyme Family
Substrate
Comparison

Key Kinetic
Observations

Reference

Metazoan Fatty Acid

Synthase (mFAS)

Methylmalonyl-CoA

(branched extender)

vs. Malonyl-CoA

(straight-chain

extender)

The turnover number

(kcat) for branched-

chain fatty acid

synthesis is

approximately 170

times lower than for

straight-chain fatty

acid synthesis.[2] The

ketoacyl synthase

(KS) domain is the

primary determinant of

this reduced speed.[1]

[2]

[1][2]

Acyl-CoA

Dehydrogenases

(ACADs)

General Branched-

Chain Acyl-CoAs vs.

Straight-Chain Acyl-

CoAs

ACADs exhibit broad

substrate specificity

but the efficiency of

dehydrogenation can

be affected by the

position and size of

the branch. The active

site must

accommodate the

methyl group.

[3][4]

Carnitine

Palmitoyltransferase

(CPT)

General Branched-

Chain Acyl-CoAs vs.

Straight-Chain Acyl-

CoAs

CPTs are responsible

for transporting long-

chain fatty acids into

the mitochondria for

β-oxidation. The

specificity is

influenced by the acyl

chain length and

structure. Malonyl-

CoA is a potent

[5][6][7]
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inhibitor of CPT1.[5][6]

[7]

Signaling Pathways and Cellular Roles
Branched-chain fatty acyl-CoAs, including derivatives of 14-methylhexadecanoic acid, are

known to be potent ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.

Activation of PPARα leads to the upregulation of genes encoding for enzymes involved in

peroxisomal and mitochondrial β-oxidation. This suggests that 14-MethylHexadecanoyl-CoA
could act as a signaling molecule, modulating gene expression related to its own metabolism

and that of other lipids.

14-MethylHexadecanoyl-CoA PPARα

PPARα/RXR Complex
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RXR
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 leads to
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Caption: Proposed signaling pathway of 14-MethylHexadecanoyl-CoA via PPARα activation.

Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay
(Ferricenium-based)
This spectrophotometric assay measures the activity of ACADs by monitoring the reduction of

ferricenium hexafluorophosphate.

Materials:

Purified or mitochondrial ACAD enzyme
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14-MethylHexadecanoyl-CoA (substrate)

Palmitoyl-CoA (straight-chain control substrate)

Ferricenium hexafluorophosphate

Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)

Spectrophotometer

Procedure:

Prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.

Add the enzyme to the reaction mixture and incubate for 2-3 minutes at the desired

temperature (e.g., 37°C).

Initiate the reaction by adding the acyl-CoA substrate (either 14-MethylHexadecanoyl-CoA
or the control).

Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of

ferricenium.

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Perform the assay with varying substrate concentrations to determine Km and Vmax values.

Protocol 2: Fatty Acid Synthase (FAS) Activity Assay
(NADPH Consumption)
This assay determines FAS activity by measuring the rate of NADPH oxidation, which is

followed by a decrease in absorbance at 340 nm.[1]

Materials:

Purified FAS enzyme
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14-MethylHexadecanoyl-CoA (as a potential primer, or use a branched-chain extender like

methylmalonyl-CoA)

Acetyl-CoA (straight-chain primer control)

Malonyl-CoA (straight-chain extender)

NADPH

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and

1 mM DTT)

Spectrophotometer

Procedure:

Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, acetyl-CoA, and the

FAS enzyme.

Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

Initiate the reaction by adding malonyl-CoA (or the branched-chain extender).

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

The rate of NADPH consumption is calculated from the linear slope of the absorbance

versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

To compare the specificity for branched-chain substrates, repeat the assay using a

branched-chain primer or extender and compare the rates to those obtained with straight-

chain substrates.
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Caption: General workflow for determining enzyme kinetic parameters.

Conclusion
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The presence of a methyl group in the acyl chain of 14-MethylHexadecanoyl-CoA is predicted

to decrease the efficiency of its processing by key enzymes in fatty acid metabolism, such as

fatty acid synthase and likely acyl-CoA dehydrogenases, when compared to their straight-chain

counterparts. This is primarily due to steric constraints within the enzyme active sites.

Furthermore, evidence suggests that branched-chain fatty acyl-CoAs can act as signaling

molecules by activating nuclear receptors like PPARα, thereby influencing gene expression

related to lipid metabolism. Further research with direct kinetic studies on 14-
MethylHexadecanoyl-CoA is necessary to fully elucidate its specific enzymatic interactions

and biological roles. The provided protocols offer a framework for conducting such comparative

kinetic analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15545691#specificity-of-enzymatic-
reaction-with-14-methylhexadecanoyl-coa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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